4-(Quinoxalin-2-yl)-1,4-oxazepane

Medicinal Chemistry Conformational Analysis Scaffold Diversity

4-(Quinoxalin-2-yl)-1,4-oxazepane (CAS 2319806-82-9) is a heterocyclic small molecule (C₁₃H₁₅N₃O, MW 229.28 g/mol) composed of a quinoxaline core linked at the 2-position to a saturated 1,4-oxazepane ring. It possesses zero hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 38.3 Ų.

Molecular Formula C13H15N3O
Molecular Weight 229.283
CAS No. 2319806-82-9
Cat. No. B2355063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Quinoxalin-2-yl)-1,4-oxazepane
CAS2319806-82-9
Molecular FormulaC13H15N3O
Molecular Weight229.283
Structural Identifiers
SMILESC1CN(CCOC1)C2=NC3=CC=CC=C3N=C2
InChIInChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2
InChIKeyBXAKGYFJZYPYHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(Quinoxalin-2-yl)-1,4-oxazepane (CAS 2319806-82-9) for Research Procurement: Structural and Physicochemical Baseline


4-(Quinoxalin-2-yl)-1,4-oxazepane (CAS 2319806-82-9) is a heterocyclic small molecule (C₁₃H₁₅N₃O, MW 229.28 g/mol) composed of a quinoxaline core linked at the 2-position to a saturated 1,4-oxazepane ring [1]. It possesses zero hydrogen bond donors, four hydrogen bond acceptors, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 38.3 Ų [1]. The compound belongs to the quinoxaline family—a privileged scaffold in medicinal chemistry with documented kinase inhibition, GPCR modulation, and anticancer activities [2]. The 1,4-oxazepane moiety is a seven-membered heterocycle containing one nitrogen and one oxygen in a 1,4-relationship, a structural class strikingly underrepresented in commercial screening libraries relative to its six-membered morpholine and piperazine counterparts [3].

Why 4-(Quinoxalin-2-yl)-1,4-oxazepane Cannot Be Replaced by Generic Quinoxaline Analogs: The Case for Quantitative Differentiation


Quinoxaline derivatives bearing saturated heterocyclic substituents at the 2-position are not interchangeable because the size, heteroatom composition, and conformational behavior of the appended ring directly modulate key molecular properties relevant to target engagement, ADME profile, and intellectual property position. The seven-membered 1,4-oxazepane ring in 4-(Quinoxalin-2-yl)-1,4-oxazepane confers a distinct combination of lipophilicity, hydrogen bonding capacity, and three-dimensional shape relative to the more common six-membered morpholine and piperazine analogs [2]. Even subtle differences in XLogP3 (1.6 vs. 1.4 for the morpholine congener) or hydrogen bond donor count (0 vs. 1 for the piperazine analog) can translate into variations in membrane permeability, solubility, and off-target binding profiles [3]. The scarcity of 1,4-oxazepane-containing compounds in commercial screening collections further means that selecting this derivative offers access to underexplored chemical space that cannot be approximated by morpholine or piperazine surrogates [1]. The quantitative evidence below establishes where and how this compound diverges from its closest structural comparators.

4-(Quinoxalin-2-yl)-1,4-oxazepane: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Ring Expansion from Six- to Seven-Membered Heterocycle Increases Conformational Flexibility and Alters 3D Shape

4-(Quinoxalin-2-yl)-1,4-oxazepane incorporates a seven-membered 1,4-oxazepane ring, whereas the direct morpholine analog (2-(morpholin-4-yl)quinoxaline, CAS 34548-25-9) contains a six-membered morpholine ring [1]. A seven-membered saturated heterocycle accesses a wider range of low-energy conformations and greater pseudorotational freedom than a six-membered ring, which is predominantly restricted to chair conformations. This difference alters the spatial presentation of the quinoxaline pharmacophore and the heteroatom lone pairs, potentially enabling interactions with protein binding pockets inaccessible to the more rigid morpholine congener [2]. No direct bioactivity comparison data are available in the public domain for this specific compound pair; the differentiation is supported by class-level conformational principles and the known impact of ring size on molecular recognition [2].

Medicinal Chemistry Conformational Analysis Scaffold Diversity

Increased Lipophilicity (XLogP3 = 1.6) Relative to Piperazine Analog (XLogP3 = 1.1) May Enhance Membrane Permeability

The computed XLogP3 of 4-(quinoxalin-2-yl)-1,4-oxazepane is 1.6, compared to 1.1 for 2-(piperazin-1-yl)quinoxaline (CAS 55686-91-4) [1][2]. This 0.5 log unit increase corresponds to an approximately 3.2-fold higher predicted partition coefficient, placing the oxazepane derivative in a lipophilicity range more favorable for passive membrane permeability while remaining below the typical cutoffs associated with poor solubility (LogP > 3) [3]. The morpholine analog (XLogP3 = 1.4) sits between these two values but lacks the conformational advantages of the seven-membered ring [4]. No experimental LogP or permeability data for the target compound were found in the public domain.

ADME Lipophilicity Drug Design

Absence of Hydrogen Bond Donor Differentiates from Piperazine Analog (HBD = 1) and Reduces Hydrogen Bonding Desolvation Penalty

4-(Quinoxalin-2-yl)-1,4-oxazepane has zero hydrogen bond donors (HBD = 0), as the oxazepane ring contains no N–H group [1]. In contrast, the piperazine analog 2-(piperazin-1-yl)quinoxaline possesses one hydrogen bond donor (HBD = 1) due to the secondary amine in the piperazine ring [2]. According to Lipinski's rule-of-five analysis, reduced HBD count correlates with improved passive permeability and lower desolvation energy required for membrane crossing [3]. The morpholine analog also has HBD = 0, but as noted, lacks the seven-membered ring's conformational advantages [4].

Physicochemical Profiling Hydrogen Bonding Drug-Likeness

Reduced Topological Polar Surface Area (38.3 Ų) vs. Piperazine Analog (41.1 Ų) Indicates Improved Predicted Permeability

The topological polar surface area (TPSA) computed for 4-(quinoxalin-2-yl)-1,4-oxazepane is 38.3 Ų, compared to 41.1 Ų for 2-(piperazin-1-yl)quinoxaline [1][2]. TPSA values below 60–70 Ų are generally associated with good intestinal absorption, while values below 90 Ų correlate with blood–brain barrier penetration potential [3]. The oxazepane derivative's lower TPSA, arising from the replacement of the piperazine N–H with an ether oxygen, predicts slightly better membrane permeation than the piperazine analog. The morpholine analog has the same TPSA (38.3 Ų) due to identical heteroatom count [4].

ADME Prediction TPSA Blood-Brain Barrier

1,4-Oxazepane Scaffold Scarcity in Commercial Libraries Provides Access to Underexplored Chemical Space

A 2025 chemRxiv publication on the scalable synthesis of 6-functionalized 1,4-oxazepanes states that seven-membered heterocycles like 1,4-oxazepanes are 'strikingly scarce in compound libraries, despite their privileged position at the interface of diazepane, morpholine, and azepane scaffolds' [1]. In contrast, morpholine- and piperazine-substituted quinoxalines are widely represented in commercial screening collections and in the patent literature [2]. The oxazepane-quinoxaline combination represented by 4-(quinoxalin-2-yl)-1,4-oxazepane therefore occupies a relatively unexplored region of chemical space, potentially offering greater freedom-to-operate and higher hit novelty in screening campaigns [1][3].

Chemical Library Diversity Fragment-Based Screening Intellectual Property

Optimal Scientific and Industrial Application Scenarios for 4-(Quinoxalin-2-yl)-1,4-oxazepane Based on Quantitative Differentiation


Diversity-Oriented Synthesis and Fragment-Based Screening Libraries Targeting Underexplored Chemical Space

The seven-membered 1,4-oxazepane ring combined with the quinoxaline core provides access to a scaffold that is significantly underrepresented in commercial screening collections relative to morpholine and piperazine analogs [1]. Procurement of 4-(quinoxalin-2-yl)-1,4-oxazepane as a fragment or lead-like intermediate enables the construction of proprietary libraries with enhanced three-dimensional character, potentially yielding hits against targets that have proven refractory to traditional six-membered heterocyclic fragments. The compound's conformational flexibility and unique heteroatom arrangement support fragment-growing strategies in medicinal chemistry campaigns [2].

Hit-to-Lead Optimization Requiring Balanced Lipophilicity and Zero Hydrogen Bond Donor Count

With a computed XLogP3 of 1.6 and HBD = 0, 4-(quinoxalin-2-yl)-1,4-oxazepane offers a physicochemical profile advantageous for projects targeting intracellular enzymes or CNS receptors where passive membrane permeability is critical [1]. Compared to the piperazine analog (HBD = 1, XLogP3 = 1.1), the oxazepane derivative eliminates a hydrogen bond donor that would otherwise impose a desolvation penalty upon membrane crossing, while maintaining sufficient lipophilicity for partitioning into lipid bilayers [3]. This makes it a preferred starting point for lead optimization programs focused on oral bioavailability or brain penetration [2].

Kinase Inhibitor or GPCR Modulator Programs Leveraging Quinoxaline Privileged Scaffold with Enhanced 3D Topology

Quinoxalines are established privileged scaffolds for kinase inhibition and GPCR modulation [2]. The 1,4-oxazepane substitution at the 2-position introduces a seven-membered ring whose conformational pseudorotation can present the quinoxaline core to the ATP-binding pocket or orthosteric site in orientations inaccessible to the flatter morpholine or piperazine congeners [1]. Procurement of this compound enables structure-activity relationship (SAR) exploration around the ring size parameter without altering heteroatom count relative to the morpholine analog, isolating the conformational contribution to target binding [3].

Intellectual Property Differentiation in Competitive Quinoxaline Chemical Space

Given the high density of morpholine-quinoxaline and piperazine-quinoxaline derivatives in the patent literature [2], 4-(quinoxalin-2-yl)-1,4-oxazepane represents a relatively unexplored sub-structural class with stronger freedom-to-operate potential. Organizations conducting proprietary drug discovery in oncology, neuroscience, or anti-infective programs where quinoxaline-based inhibitors are competitive can use this compound as a basis for composition-of-matter patent filings with reduced risk of prior art overlap. The scarcity of 1,4-oxazepane-containing compounds in the public domain supports this differentiation strategy [1].

Quote Request

Request a Quote for 4-(Quinoxalin-2-yl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.